(4-(1H-Pyrazol-1-yl)phenyl)boronic acid
Overview
Description
(4-(1H-Pyrazol-1-yl)phenyl)boronic acid is an organic boronic acid compound with the molecular formula C9H9BN2O2. It is characterized by the presence of a pyrazole ring attached to a phenyl ring, which is further bonded to a boronic acid group. This compound is known for its stability under acidic conditions but decomposes under basic conditions . It has significant applications in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling .
Scientific Research Applications
(4-(1H-Pyrazol-1-yl)phenyl)boronic acid has diverse applications in scientific research:
Safety and Hazards
Mechanism of Action
Target of Action
A related compound has shown potent in vitro antipromastigote activity , suggesting that it may interact with similar targets.
Mode of Action
Boronic acids are known to form reversible covalent complexes with proteins, enzymes, and receptors, which could potentially alter their function .
Biochemical Pathways
Boronic acids are often used in the synthesis of pharmaceuticals and bioactive compounds, suggesting they may interact with a variety of biochemical pathways .
Pharmacokinetics
The compound’s bioavailability would be influenced by factors such as its solubility, stability, and the presence of transporters in the body .
Result of Action
Given its potential antipromastigote activity , it may induce changes at the cellular level that inhibit the growth or function of certain organisms.
Action Environment
The action, efficacy, and stability of 4-(1H-Pyrazol-1-yl)phenylboronic acid can be influenced by various environmental factors. For instance, it is recommended to be stored under an inert atmosphere at 2-8°C to maintain its stability . Furthermore, its activity could be affected by the pH of the environment, as boronic acids are known to be stable under acidic conditions but can decompose under basic conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing (4-(1H-Pyrazol-1-yl)phenyl)boronic acid involves the reaction of pyrazole with phenylboronic acid under acidic conditions . The process typically includes the following steps:
Reaction of Pyrazole with Phenylboronic Acid: Pyrazole is added to phenylboronic acid.
Acidic Treatment: The mixture is treated under acidic conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of advanced catalytic systems and controlled environments to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: (4-(1H-Pyrazol-1-yl)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or other boron-containing compounds.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The compound can participate in substitution reactions, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Palladium catalysts are commonly used in Suzuki-Miyaura coupling reactions, with bases like potassium carbonate or sodium hydroxide.
Major Products:
Oxidation Products: Boronic esters or boronates.
Reduction Products: Boranes or other reduced boron compounds.
Substitution Products: Biaryl compounds in Suzuki-Miyaura coupling.
Comparison with Similar Compounds
- 1-Benzylpyrazole-4-boronic acid pinacol ester
- 1H-Pyrazole-4-boronic acid
- 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester
Comparison: (4-(1H-Pyrazol-1-yl)phenyl)boronic acid is unique due to its specific structure, which combines a pyrazole ring with a phenylboronic acid group. This structure imparts distinct reactivity and stability characteristics, making it particularly useful in cross-coupling reactions. In contrast, similar compounds like 1H-Pyrazole-4-boronic acid may have different reactivity profiles and applications due to variations in their molecular structure .
Properties
IUPAC Name |
(4-pyrazol-1-ylphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BN2O2/c13-10(14)8-2-4-9(5-3-8)12-7-1-6-11-12/h1-7,13-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTVMZKCCFLOJBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)N2C=CC=N2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90586303 | |
Record name | [4-(1H-Pyrazol-1-yl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90586303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
891270-35-2 | |
Record name | [4-(1H-Pyrazol-1-yl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90586303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [4-(1H-Pyrazol-1-yl)phenyl]boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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